5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoroethyl group attached to a pyrazole ring, which is further connected to a thiadiazole ring. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with a suitable carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes by occupying their active sites, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-4-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine
- 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one
- [3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid
Uniqueness
5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both the pyrazole and thiadiazole rings, which confer distinct chemical properties
Properties
IUPAC Name |
5-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N5S/c8-7(9,10)3-15-2-4(1-12-15)5-13-14-6(11)16-5/h1-2H,3H2,(H2,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDMWBPJKNZJMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)C2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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